molecular formula C23H24N2O4S B2859497 2-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 922040-88-8

2-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2859497
CAS No.: 922040-88-8
M. Wt: 424.52
InChI Key: OCYSHUAYMJKCKM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxole, a dimethylbenzo[d]thiazole, and a tetrahydrofuran. These groups are common in many organic compounds and can contribute to the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the acetamide core. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzo[d][1,3]dioxole, dimethylbenzo[d]thiazole, and tetrahydrofuran groups. These groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Synthesis and Evaluation of Anti-inflammatory Agents

A study by Nikalje, Hirani, and Nawle (2015) focused on synthesizing a series of novel compounds evaluated for anti-inflammatory activity using in vitro and in vivo models. The study also explored the compounds' ulcerogenic toxicity and their binding affinity towards human serum albumin (HSA) through molecular docking studies. This research highlights the potential of structurally similar compounds in developing anti-inflammatory drugs (Nikalje, Hirani, & Nawle, 2015).

Exploration of Heterocyclic Syntheses

Schmeyers and Kaupp (2002) presented a study on the versatile use of thioureido-acetamides as starting materials for synthesizing various heterocyclic compounds in one-pot cascade reactions. This research underscores the importance of such compounds in efficiently generating heterocycles, which are crucial in pharmaceutical chemistry (Schmeyers & Kaupp, 2002).

Antitumor Activity of Heterocyclic Derivatives

Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems to screen for potential antitumor activity. This study demonstrates the therapeutic potential of such compounds in oncology, with some derivatives showing considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Activities of Functionalized Derivatives

A study by Juddhawala, Parekh, and Rawal (2011) involved the synthesis of novel compounds evaluated for their in vitro antibacterial activity. The research indicates the potential of such compounds in developing new antibacterial agents (Juddhawala, Parekh, & Rawal, 2011).

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. Standard safety procedures should always be followed when handling unknown compounds .

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties. Additionally, its potential biological activity could be explored through in vitro and in vivo studies .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-14-8-15(2)22-20(9-14)30-23(24-22)25(12-17-4-3-7-27-17)21(26)11-16-5-6-18-19(10-16)29-13-28-18/h5-6,8-10,17H,3-4,7,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYSHUAYMJKCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3CCCO3)C(=O)CC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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